molecular formula C15H13NO2S B1268940 Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol CAS No. 413606-87-8

Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol

Cat. No. B1268940
CAS RN: 413606-87-8
M. Wt: 271.3 g/mol
InChI Key: IBZWNCTWDYZBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol is a chemical compound with the molecular formula C15H13NO2S . It has a molecular weight of 271.34 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The IUPAC name of this compound is 1,3-benzothiazol-2-yl(4-methoxyphenyl)methanol . The InChI code is 1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9,14,17H,1H3 .


Physical And Chemical Properties Analysis

Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol is a solid compound with a molecular weight of 271.34 .

Scientific Research Applications

Synthesis of Novel Derivatives

A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . This process uses a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .

Biological Evaluation of Thiazole Derivatives

Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Quorum Sensing Inhibitors

A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and inhibiting it is a promising strategy for combating bacterial infections .

Antioxidant Properties

A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds showed potent antioxidant activity .

Future Directions

The future directions of research on Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity and potential applications in medicinal chemistry .

properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZWNCTWDYZBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349442
Record name BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol

CAS RN

413606-87-8
Record name BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.